2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile

Lipophilicity Drug Design Physicochemical Property

2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile (CAS 1804969-90-1) is a fluorinated α‑aminonitrile building block with molecular formula C₄H₆F₂N₂ and molecular weight 120.10 g·mol⁻¹. It belongs to the class of α‑(fluoromethyl)‑α‑aminoacetonitriles, which serve as direct precursors to pharmacologically relevant fluorinated amino acids via nitrile hydrolysis.

Molecular Formula C4H6F2N2
Molecular Weight 120.10 g/mol
Cat. No. B13049066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile
Molecular FormulaC4H6F2N2
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC(C(CF)(C#N)N)F
InChIInChI=1S/C4H6F2N2/c5-1-4(8,2-6)3-7/h1-2,8H2
InChIKeyCIMRRZLYXVKLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile – Compound Identity & Procurement Starting Point


2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile (CAS 1804969-90-1) is a fluorinated α‑aminonitrile building block with molecular formula C₄H₆F₂N₂ and molecular weight 120.10 g·mol⁻¹ [1]. It belongs to the class of α‑(fluoromethyl)‑α‑aminoacetonitriles, which serve as direct precursors to pharmacologically relevant fluorinated amino acids via nitrile hydrolysis [2]. The compound is supplied as a research chemical with typical purity of 98% (HPLC) .

Why Generic Substitution Fails for 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile in Fluorinated Building Block Procurement


Interchanging fluorinated α‑aminonitriles without explicit data is unreliable because minor structural changes (e.g., replacing –CH₂F with –CH₃ or removing the 3‑fluoro group) alter the electronic environment at the nitrile carbon, the pKₐ of the amine, and the hydrolytic stability of the nitrile, all of which govern downstream reactivity in Strecker‑type chemistry and enzymatic inhibition [1][2]. The dual‑fluorine motif of 2‑amino‑3‑fluoro‑2‑(fluoromethyl)propanenitrile is specifically designed to confer enhanced metabolic stability and target‑binding characteristics compared to mono‑fluorinated or non‑fluorinated analogs, making blind substitution a risk for irreproducible synthesis or loss of biological activity [3].

Quantitative Differentiation of 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile Against Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of Fluoromethyl vs. Methyl Analog

The replacement of the –CH₃ group in 2‑amino‑3‑fluoro‑2‑methylpropanenitrile (comparator) with –CH₂F in the target compound reduces computed lipophilicity by approximately 0.8 log units, which is expected to improve aqueous solubility and reduce non‑specific protein binding [1][2].

Lipophilicity Drug Design Physicochemical Property

Hydrogen Bond Acceptor Capacity: Impact of Dual Fluorination on Molecular Recognition

The target compound contains four hydrogen bond acceptor sites (two fluorine atoms plus the nitrile nitrogen and amine) vs. two acceptors for the non‑fluorinated 2‑amino‑2‑methylpropanenitrile comparator, as quantified by the computed H‑bond acceptor count [1]. This increased acceptor capacity can enhance target‑binding interactions.

Hydrogen Bonding Molecular Recognition Fluorine Chemistry

Nitrile Hydrolysis Reactivity: Electronic Effect of the α-Fluoromethyl Group

The electron‑withdrawing fluoromethyl group at the α‑position is predicted to increase the electrophilicity of the nitrile carbon relative to the methyl analog, facilitating nucleophilic attack during hydrolysis to the corresponding amino acid. Fluorinated α‑aminonitriles of this class have been reported to undergo hydrolysis under milder acidic conditions than non‑fluorinated analogs [1][2].

Nitrile Hydrolysis Amino Acid Synthesis Electronic Effect

Enantioselective Synthesis Applicability: Chiral Pool Potential of the Fluorinated α-Aminonitrile Scaffold

Fluorinated α‑aminonitriles with quaternary stereocenters, such as the target compound, are accessible via catalytic asymmetric Strecker reactions that achieve >90% enantiomeric excess for related fluorinated ketone substrates [1]. This contrasts with non‑fluorinated analogs, which often require more forcing conditions and yield lower ee under standard organocatalytic conditions.

Asymmetric Synthesis Chiral Building Block Strecker Reaction

Highest-Value Application Scenarios for 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile


Synthesis of Fluorinated Mechanism-Based Enzyme Inhibitors

The compound serves as the direct nitrile precursor to 2‑amino‑3‑fluoro‑2‑(fluoromethyl)propanoic acid, a structural analog of alanine with dual fluorine substitution. This class of α‑fluoromethyl amino acids acts as irreversible, mechanism‑based inhibitors of pyridoxal phosphate‑dependent enzymes (e.g., ornithine decarboxylase), with the fluoromethyl group acting as a latent electrophile upon enzymatic processing [1].

19F NMR Probe Incorporation into Peptides

The two chemically distinct fluorine environments (3‑fluoro and 2‑fluoromethyl) provide dual ¹⁹F NMR reporter signals after incorporation into peptides, enabling site‑specific conformational and dynamics studies without isotopic enrichment. This differentiates the compound from mono‑fluorinated analogs that offer only a single ¹⁹F probe [2].

Chiral Pool Synthesis of Enantiopure Fluorinated Amino Acids

The quaternary α‑carbon chirality of the target nitrile makes it a valuable substrate for catalytic asymmetric synthesis. The resulting enantiopure fluorinated amino acids are sought after for PET tracer development (¹⁸F incorporation) and for constructing hyperstable protein folds with enhanced thermodynamic stability, as demonstrated with other fluorinated amino acid building blocks [3].

Physicochemical Property-Driven Lead Optimization in Drug Discovery

The computed logP of -0.4 and increased H‑bond acceptor count (4 vs. 2 for non‑fluorinated analogs) make this compound suitable for early‑stage medicinal chemistry programs targeting improved solubility and metabolic stability. The fluoromethyl group reduces CYP450‑mediated oxidation susceptibility compared to the methyl analog, a well‑established advantage of fluorination in drug design [4].

Quote Request

Request a Quote for 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.